

Application Notes and Protocols for Sodium Acetylide Alkynylation of Aldehydes and Ketones

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Compound of Interest

Compound Name: Sodium acetylide

Cat. No.: B094686

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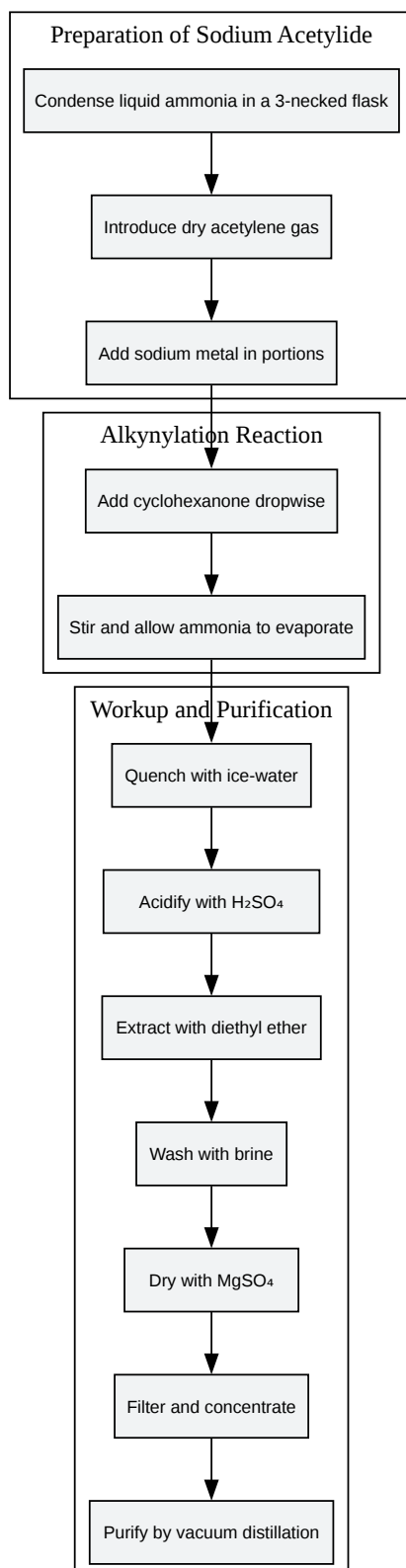
Introduction

The alkynylation of aldehydes and ketones using **sodium acetylide** is a fundamental and powerful carbon-carbon bond-forming reaction in organic synthesis. This reaction facilitates the formation of propargyl alcohols, which are versatile intermediates in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and functional materials. The reaction proceeds via the nucleophilic addition of the acetylide ion to the electrophilic carbonyl carbon. This document provides a detailed procedure for this transformation, including safety precautions, reaction mechanism, experimental protocols, and a summary of representative yields.

Reaction Principle and Mechanism

The reaction is initiated by the deprotonation of a terminal alkyne, in this case, acetylene, by a strong base, typically sodium amide (NaNH_2) or sodium metal in liquid ammonia, to generate the **sodium acetylide** salt.^[1] The resulting acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, affords the final propargyl alcohol product.

The general mechanism is illustrated below:



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References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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